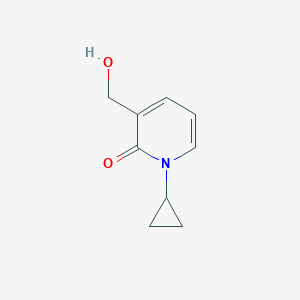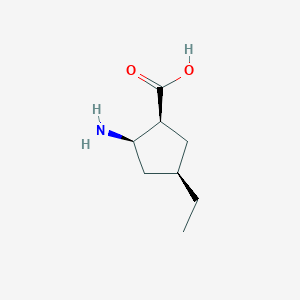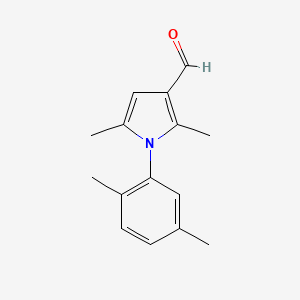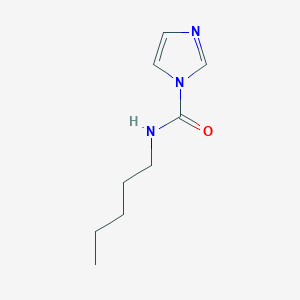![molecular formula C12H9N3O B13153157 5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isocyano group, which is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one typically involves the reaction of 2-methyl-[3,4’-bipyridin]-6(1H)-one with an isocyanide reagent under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a radical initiator to facilitate the reaction . The reaction is carried out at room temperature under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isocyanate: Similar in having an isocyano group but differs in the aromatic ring structure.
2-Isocyano-5-methyl-1,10-biphenyl: Shares the isocyano and methyl groups but has a different biphenyl backbone.
Uniqueness
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridin structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
3-isocyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9N3O/c1-8-10(9-3-5-14-6-4-9)7-11(13-2)12(16)15-8/h3-7H,1H3,(H,15,16) |
Clé InChI |
CCGWOALSOFLMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=O)N1)[N+]#[C-])C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)


phosphanium iodide](/img/structure/B13153147.png)

![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)

